molecular formula C28H27NO8S B12467684 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate

Cat. No.: B12467684
M. Wt: 537.6 g/mol
InChI Key: NYIVOBIVRUXNOL-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-ACETYLPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-ACETYLPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL derivatives, followed by the introduction of the 2-OXOETHYL group. The final step involves the coupling of the 4-[(3-ACETYLPHENYL)CARBAMOYL]BUTANOATE moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-ACETYLPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-ACETYLPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-ACETYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H27NO8S

Molecular Weight

537.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(3-acetylanilino)-5-oxopentanoate

InChI

InChI=1S/C28H27NO8S/c1-19-9-15-25(16-10-19)38(34,35)37-24-13-11-21(12-14-24)26(31)18-36-28(33)8-4-7-27(32)29-23-6-3-5-22(17-23)20(2)30/h3,5-6,9-17H,4,7-8,18H2,1-2H3,(H,29,32)

InChI Key

NYIVOBIVRUXNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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